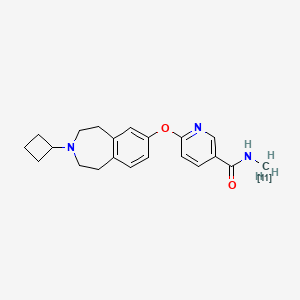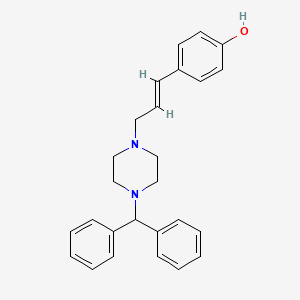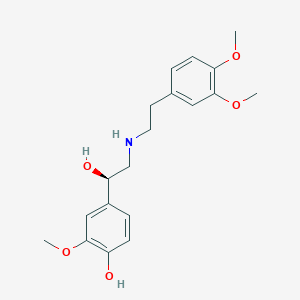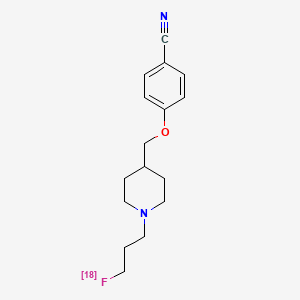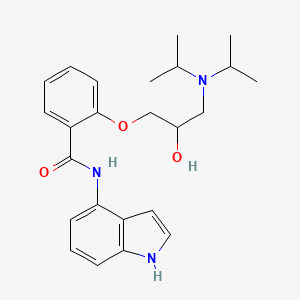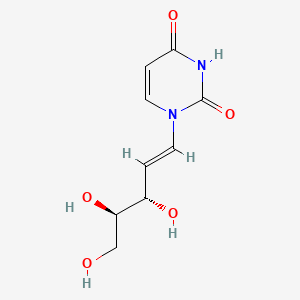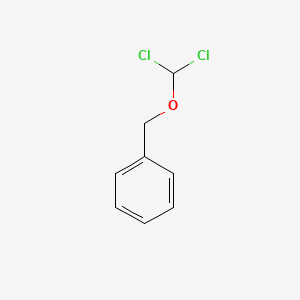
((Dichloromethoxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethoxymethylbenzene, also known by its chemical formula C8H8Cl2O, is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Dichloromethoxymethylbenzene can be synthesized through several methods. One common synthetic route involves the chloromethylation of benzene derivatives using reagents such as dimethoxymethane and chlorosulfonic acid in the presence of a catalyst like zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C). This reaction typically yields benzyl chloride derivatives .
Industrial Production Methods
In industrial settings, the production of dichloromethoxymethylbenzene may involve large-scale chloromethylation processes using similar reagents and conditions. The scalability of these methods allows for the efficient production of the compound for various applications.
化学反応の分析
Types of Reactions
Dichloromethoxymethylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert dichloromethoxymethylbenzene into different reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds.
科学的研究の応用
Dichloromethoxymethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: Dichloromethoxymethylbenzene is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of dichloromethoxymethylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as a precursor to more active molecules that exert their effects through specific biochemical pathways. For example, its derivatives may interact with enzymes or receptors, leading to various biological responses .
類似化合物との比較
Similar Compounds
Dichloromethylbenzene: Similar in structure but lacks the methoxy group.
Methoxymethylbenzene: Contains a methoxy group but lacks the chlorine atoms.
Chloromethoxymethylbenzene: Contains one chlorine atom and a methoxy group.
Uniqueness
Dichloromethoxymethylbenzene is unique due to the presence of both chlorine atoms and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
99848-63-2 |
|---|---|
分子式 |
C8H8Cl2O |
分子量 |
191.05 g/mol |
IUPAC名 |
dichloromethoxymethylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
JWVSYGMUGPYQLF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


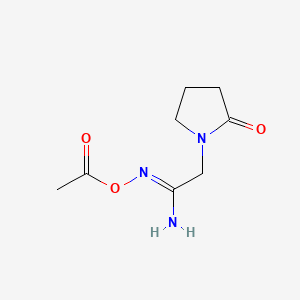
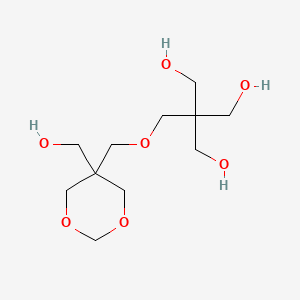

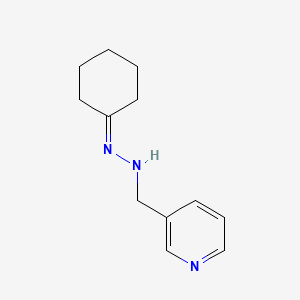
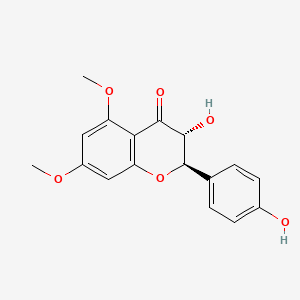
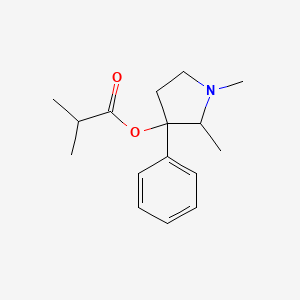
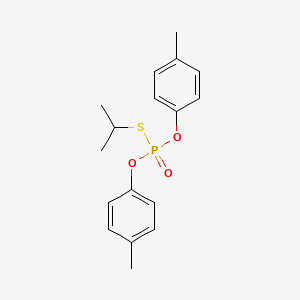
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
